Lipophilicity Boost Over 4-Chlorophenyl Analogue: ΔLogP +0.38
The target compound exhibits a LogP of 4.08 (Fluorochem vendor specification), while the closest mono-halogenated analogue, 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, has a computed XLogP3-AA of 3.70 (PubChem) [1]. The 0.38 log unit increase is attributed to the additional fluorine atom on the phenyl ring, which enhances hydrophobicity without substantially increasing molecular weight . This difference is significant for medicinal chemistry campaigns where tuning lipophilicity influences cell permeability, solubility, and metabolic clearance.
| Evidence Dimension | LogP (partition coefficient, octanol/water) |
|---|---|
| Target Compound Data | LogP = 4.08 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole; LogP = 3.70 |
| Quantified Difference | ΔLogP = +0.38 (target more lipophilic) |
| Conditions | Fluorochem-provided LogP vs. PubChem XLogP3-AA; no standardized single-study comparison available |
Why This Matters
A 0.38 log unit increase in LogP can substantially raise passive membrane permeability, making this scaffold more suitable for CNS or intracellular target programs.
- [1] PubChem. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (CID 78742). https://pubchem.ncbi.nlm.nih.gov/compound/78742 (accessed 2026-05-03). View Source
